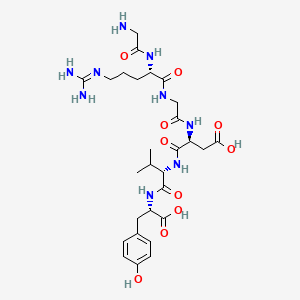

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine

Overview

Description

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine is a peptide composed of six amino acids: glycine, arginine, glycine, aspartic acid, valine, and tyrosine. Peptides like this compound are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt).

Deprotection: Temporary protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are removed using trifluoroacetic acid (TFA) or piperidine, respectively.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DCCI and HOBt.

Major Products

Oxidation: Formation of dityrosine.

Reduction: Free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell adhesion and signaling pathways.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for various diseases.

Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations

Mechanism of Action

The mechanism of action of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The peptide binds to integrins, influencing cellular processes like migration, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Arginyl-glycyl-aspartic acid (RGD): A well-known peptide sequence involved in cell adhesion.

Arginyl-glycyl-aspartyl-serinyl (RGDS): Another peptide with similar integrin-binding properties.

Uniqueness

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, arginine, aspartic acid, valine, and tyrosine residues allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine (GAGVY) is a peptide composed of six amino acids: glycine, arginine, glycine, aspartic acid, valine, and tyrosine. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of GAGVY, including its mechanisms of action, applications in medicine and research, and relevant case studies.

Overview of Biological Activity

GAGVY is primarily investigated for its role in cell adhesion , signaling pathways , and therapeutic potential . The peptide's unique amino acid sequence allows it to interact with specific molecular targets, notably integrins, which are crucial for mediating cell adhesion and signaling processes.

The mechanism of action for GAGVY involves its binding to integrins on the cell surface. This interaction influences several cellular processes:

- Cell Migration : GAGVY promotes cell movement by modulating the adhesion properties of cells.

- Cell Proliferation : The peptide can stimulate cellular growth and division.

- Differentiation : GAGVY may play a role in guiding stem cell differentiation into specific lineages.

These actions suggest that GAGVY could be beneficial in wound healing and tissue regeneration.

Applications in Medicine

GAGVY has been explored for various medical applications:

- Drug Delivery Systems : Due to its ability to facilitate cellular uptake, GAGVY is being studied as a component in drug delivery systems that enhance the bioavailability of therapeutic agents.

- Therapeutic Agent : Research indicates potential use in treating diseases where cell adhesion plays a critical role, such as cancer metastasis and chronic wounds.

- Biomaterials Development : GAGVY can be incorporated into biomaterials to improve their biocompatibility and functionality in biomedical applications.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Arginyl-glycyl-aspartic acid (RGD) | Well-known for cell adhesion | Commonly used in tissue engineering |

| Arginyl-glycyl-aspartyl-serinyl (RGDS) | Similar integrin-binding properties | Slightly different biological activities |

| This compound (GAGVY) | Unique sequence enhances specific interactions | Potential for diverse therapeutic applications |

Case Studies

- Cell Adhesion Studies : A study investigated the effects of GAGVY on fibroblast adhesion and migration. Results indicated that GAGVY significantly enhanced fibroblast attachment to extracellular matrices compared to control peptides. This suggests its potential role in promoting wound healing through enhanced fibroblast activity .

- Therapeutic Applications : In a preclinical model of diabetic wounds, GAGVY was administered topically. The results showed accelerated wound closure rates and improved tissue regeneration compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis in treated wounds .

- Drug Delivery Systems : Research demonstrated that encapsulating anticancer drugs within nanoparticles coated with GAGVY resulted in improved cellular uptake and cytotoxicity against cancer cell lines. This highlights the peptide's potential as a targeting moiety in drug delivery applications .

Summary of Biological Activities

GAGVY exhibits several biological activities:

- Cell Signaling : Involved in modulating signaling pathways related to cell growth and survival.

- Cell Adhesion : Enhances the adhesion of various cell types, promoting tissue repair mechanisms.

- Potential Anti-cancer Properties : May inhibit cancer cell migration and invasion through integrin-mediated pathways.

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N9O10/c1-14(2)23(26(45)36-19(27(46)47)10-15-5-7-16(38)8-6-15)37-25(44)18(11-22(41)42)35-21(40)13-33-24(43)17(34-20(39)12-29)4-3-9-32-28(30)31/h5-8,14,17-19,23,38H,3-4,9-13,29H2,1-2H3,(H,33,43)(H,34,39)(H,35,40)(H,36,45)(H,37,44)(H,41,42)(H,46,47)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWKOAKNUGDHHM-KGYLXKDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933031 | |

| Record name | N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147103-09-1 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.